molecular formula C8H12N2O B3261356 (6-Methoxy-pyridin-3-yl)-dimethyl-amine CAS No. 342793-50-4

(6-Methoxy-pyridin-3-yl)-dimethyl-amine

Cat. No.: B3261356
CAS No.: 342793-50-4
M. Wt: 152.19 g/mol
InChI Key: CREDJITUIHHIFL-UHFFFAOYSA-N
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Description

(6-Methoxy-pyridin-3-yl)-dimethyl-amine is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the 6th position and a dimethylamine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-pyridin-3-yl)-dimethyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-3-pyridinecarboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-pyridin-3-yl)-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-Methoxy-pyridin-3-yl)-dimethyl-amine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Methoxy-pyridin-3-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamine groups enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxy-pyridin-3-yl)-methylamine
  • (6-Methoxy-pyridin-3-yl)-ethylamine
  • (6-Methoxy-pyridin-3-yl)-propylamine

Uniqueness

(6-Methoxy-pyridin-3-yl)-dimethyl-amine is unique due to the presence of both a methoxy group and a dimethylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and enhanced reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

6-methoxy-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(2)7-4-5-8(11-3)9-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREDJITUIHHIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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